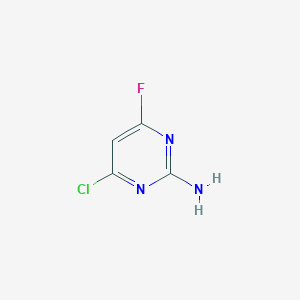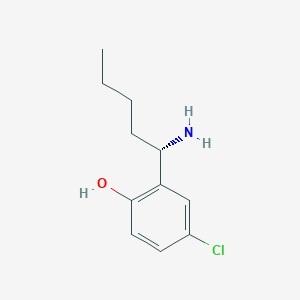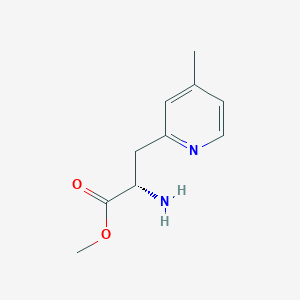![molecular formula C8H6BrNO2 B12977472 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12977472.png)
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound featuring a bromine atom attached to a pyrano-pyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the bromination of a suitable pyridine derivative, followed by cyclization with a dihydropyran moiety. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrano-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Chemistry
In chemistry, 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The bromine atom and the pyrano-pyridine core are key features that contribute to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form halogen bonds with target proteins, while the pyrano-pyridine core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Uniqueness
Compared to similar compounds, 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one stands out due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The unique combination of the pyrano and pyridine rings also provides distinct chemical properties that can be leveraged in various applications.
属性
分子式 |
C8H6BrNO2 |
|---|---|
分子量 |
228.04 g/mol |
IUPAC 名称 |
7-bromo-3,4-dihydropyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-7-6(10-4-5)1-2-8(11)12-7/h3-4H,1-2H2 |
InChI 键 |
WKMVYRZKRNMFKF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)OC2=C1N=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)







![4-Methyl-3-({3-[2-(Methylamino)pyrimidin-4-Yl]pyridin-2-Yl}oxy)-N-[2-Morpholin-4-Yl-5-(Trifluoromethyl)phenyl]benzamide](/img/structure/B12977467.png)




